N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide
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Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide is a chemical compound known for its diverse applications in scientific research. This compound features a unique structure that includes an oxane ring, a sulfanyl group, and a phenoxyacetamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with 2-(oxan-4-ylsulfanyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics provide insights into its mode of action .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-oxanylthio)ethyl]benzamide
- N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamide
- 2-(4-ethoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Uniqueness
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide stands out due to its unique combination of an oxane ring, a sulfanyl group, and a phenoxyacetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-15(12-19-13-4-2-1-3-5-13)16-8-11-20-14-6-9-18-10-7-14/h1-5,14H,6-12H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXCDDBDCWTNMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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